Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-
Brand Name:
Vulcanchem
CAS No.:
120812-51-3
VCID:
VC20889497
InChI:
InChI=1S/C20H14N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h5-10H,1-4H2
SMILES:
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-]
Molecular Formula:
C20H14N2O4
Molecular Weight:
346.3 g/mol
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-
CAS No.: 120812-51-3
Cat. No.: VC20889497
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120812-51-3 |
|---|---|
| Molecular Formula | C20H14N2O4 |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 3,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
| Standard InChI | InChI=1S/C20H14N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h5-10H,1-4H2 |
| Standard InChI Key | QRIUZXYUEZGXBP-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
| Canonical SMILES | C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator